Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethyl 4-aminothiophene-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being studied for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can be compared with other thiadiazole derivatives such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but lacks the phenylthiophene moiety.
4-Methyl-7-{[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}thio]ethyl}thio}coumarin: Contains a coumarin moiety instead of a phenylthiophene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl ester and a thiadiazole moiety. Its molecular formula is C15H15N3O2S, and it has a molecular weight of approximately 299.36 g/mol. The presence of the thiadiazole group is significant as it is known for various biological activities.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Condensation Reactions : Utilizing thiadiazole derivatives with carboxylic acids.
- One-Pot Synthesis : A practical method that combines multiple steps into one reaction vessel to enhance yield and reduce time .
Antimicrobial Activity
Studies have shown that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to the ability of thiadiazoles to disrupt bacterial cell wall synthesis .
Anti-inflammatory Properties
Research indicates that derivatives of thiadiazole compounds possess anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in several cancer cell lines. In vitro assays indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. This suggests its potential as a lead compound for cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives, including this compound, reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL .
- Anti-inflammatory Mechanism : In a controlled experiment examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced nitric oxide production by over 50%, indicating substantial anti-inflammatory activity .
Research Findings Summary Table
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-3-23-17(22)13-12(11-7-5-4-6-8-11)9-24-16(13)18-15(21)14-10(2)19-20-25-14/h4-9H,3H2,1-2H3,(H,18,21) |
InChI Key |
LBRDCBWMHCTAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
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